molecular formula C25H25N3O5S B11425529 (2E)-2-(4-ethoxy-3-methoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2E)-2-(4-ethoxy-3-methoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11425529
M. Wt: 479.5 g/mol
InChI Key: CSUWTTYOKKMBNJ-PXLXIMEGSA-N
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Description

The compound “(2E)-2-[(4-ETHOXY-3-METHOXYPHENYL)METHYLIDENE]-6-[(4-PROPOXYPHENYL)METHYL]-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE” is a complex organic molecule that belongs to the class of thiazolotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolotriazine derivatives typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 4-propoxybenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the thiazolotriazine core structure. The final compound is obtained through further functionalization and purification steps.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The double bond in the thiazolotriazine ring can be reduced to form a saturated derivative.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated thiazolotriazine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, thiazolotriazine derivatives are studied for their unique structural properties and reactivity. They serve as valuable intermediates in the synthesis of more complex molecules.

Biology

These compounds exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. They are often investigated for their potential as therapeutic agents.

Medicine

In medicinal chemistry, thiazolotriazine derivatives are explored for their potential to inhibit specific enzymes or receptors involved in disease pathways. They are considered promising candidates for drug development.

Industry

In the industrial sector, these compounds can be used as precursors for the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of thiazolotriazine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to inhibition or activation of biological pathways, resulting in therapeutic effects. The exact mechanism depends on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    Thiazolotriazine Derivatives: Compounds with similar core structures but different substituents.

    Benzothiazole Derivatives: Compounds with a benzothiazole core structure, known for their biological activities.

    Triazine Derivatives: Compounds with a triazine core structure, widely used in agriculture and medicine.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and the resulting biological activities. The presence of both ethoxy and propoxy groups, along with the thiazolotriazine core, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C25H25N3O5S

Molecular Weight

479.5 g/mol

IUPAC Name

(2E)-2-[(4-ethoxy-3-methoxyphenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C25H25N3O5S/c1-4-12-33-18-9-6-16(7-10-18)13-19-23(29)26-25-28(27-19)24(30)22(34-25)15-17-8-11-20(32-5-2)21(14-17)31-3/h6-11,14-15H,4-5,12-13H2,1-3H3/b22-15+

InChI Key

CSUWTTYOKKMBNJ-PXLXIMEGSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C\C4=CC(=C(C=C4)OCC)OC)/SC3=NC2=O

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=CC(=C(C=C4)OCC)OC)SC3=NC2=O

Origin of Product

United States

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